

Application Notes and Protocols for ML133 in Patch Clamp Experiments

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Compound of Interest					
Compound Name:	M133				
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Introduction

ML133 is a potent and selective small molecule inhibitor of the Kir2.x family of inwardly rectifying potassium (K+) channels.[1][2][3] These channels play a crucial role in setting the resting membrane potential in various cell types, making them significant targets in cardiovascular, neurological, and other disorders.[1] This document provides detailed application notes and protocols for the use of ML133 in patch clamp electrophysiology experiments to ensure accurate and reproducible results.

Data Presentation: Quantitative Analysis of ML133 Inhibition

The inhibitory potency of ML133 is pH-dependent, with increased potency at more alkaline pH. [1][4] The following table summarizes the half-maximal inhibitory concentration (IC50) values of ML133 for various Kir channels.



Channel Subtype	Species	IC50 (μM) at pH 7.4	IC50 (μM) at pH 8.5	IC50 (μM) at pH 6.5	Reference(s
Kir2.1	Murine	1.8	0.29	9.1	[1][4][5]
Kir2.2	Human	2.9	Not Reported	Not Reported	[3]
Kir2.3	Human	4.0	Not Reported	Not Reported	[2][3]
Kir2.6	Human	2.8	Not Reported	Not Reported	[3]
Kir1.1 (ROMK)	Rat	> 300	Not Reported	Not Reported	[1][3]
Kir4.1	Rat	76	Not Reported	Not Reported	[1][3]
Kir7.1	Human	33	Not Reported	Not Reported	[1][3]

Note: The increased potency at higher pH is attributed to the physicochemical properties of ML133, which likely lead to a higher intracellular concentration.[1][5]

Experimental ProtocolsPreparation of ML133 Stock Solutions

Proper preparation of stock solutions is critical for accurate experimental concentrations.

Materials:

- ML133 hydrochloride (M.W. 313.82 g/mol)[3]
- Dimethyl sulfoxide (DMSO)[5]
- Sterile microcentrifuge tubes

Protocol:

- To prepare a 10 mM stock solution, dissolve 3.14 mg of ML133 hydrochloride in 1 mL of DMSO.[3]
- Vortex thoroughly to ensure complete dissolution.



- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C.

Whole-Cell Patch Clamp Protocol for Assessing ML133 Inhibition

This protocol is designed for recording Kir2.x channel currents in a heterologous expression system (e.g., HEK293 cells) using the whole-cell patch clamp configuration.[5][6][7]

Solutions:

- External (Bath) Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES. Adjust pH to 7.4 with KOH.[1]
- Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA. Adjust pH to 7.4 with KOH.
- ML133 Working Solutions: Prepare fresh daily by diluting the 10 mM DMSO stock solution into the external solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 μM). The final DMSO concentration should be kept below 0.1% to minimize solvent effects.

Procedure:

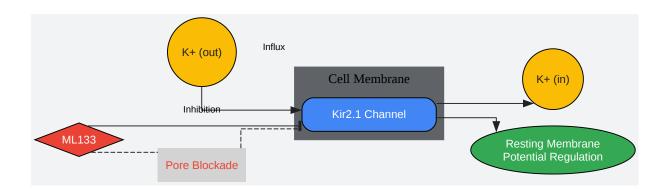
- Plate cells expressing the Kir2.x channel of interest onto glass coverslips suitable for microscopy and patch clamp recording.
- Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.[7]
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 M Ω when filled with the internal solution.[7]
- Approach a target cell with the patch pipette and form a gigaohm seal (>1 G Ω).[8]
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -80 mV.[1]



- Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir channel currents.
- Establish a stable baseline recording of the channel currents in the external solution.
- Perfuse the recording chamber with the external solution containing the desired concentration of ML133. A typical application to observe inhibition would be 10 μM.[1][9]
- Record the currents after the drug application has reached a steady-state effect.
- To determine the IC50, apply a range of ML133 concentrations and measure the resulting current inhibition.

Visualization of Pathways and Workflows Signaling Pathway of Kir2.1 Inhibition by ML133

The following diagram illustrates the mechanism of ML133 as a pore blocker of the Kir2.1 channel.



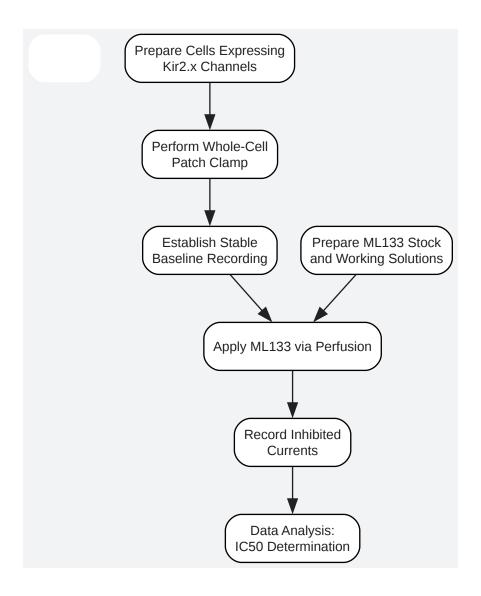
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Caption: Mechanism of ML133 as a direct pore blocker of the Kir2.1 channel.

Experimental Workflow for Patch Clamp Analysis of ML133



This diagram outlines the key steps in a patch clamp experiment to evaluate the effect of ML133.



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- To cite this document: BenchChem. [Application Notes and Protocols for ML133 in Patch Clamp Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585742#recommended-m133-concentration-for-patch-clamp-experiments]

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